molecular formula C14H19NO3 B105679 Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 39945-51-2

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B105679
Key on ui cas rn: 39945-51-2
M. Wt: 249.3 g/mol
InChI Key: XLWOOUZKMJBINO-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 500-mL round-bottomed flask was charged a solution of benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (8.94 g, 35.90 mmol, 1.00 equiv) in DCM (200 mL), NaHCO3 (9.05 g, 107.74 mmol, 3.00 equiv) in H2O (80 mL), I2 (18.24 g, 71.81 mmol, 2.00 equiv) and TEMPO (570 mg, 3.65 mmol, 0.10 equiv). The resulting mixture was stirred for 18 hours at room temperature. The reaction progress was monitored by TLC (DCM:MeOH=20:1). Upon completion, the reaction was then quenched by the addition of 10 mL of NaHSO3/H2O. The pH was adjusted to 8 with NaHCO3. The resulting solution was extracted with dichloromethane (3×50 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator to afford benzyl 3-formylpiperidine-1-carboxylate as brown oil (6.2 g, (70%).
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
18.24 g
Type
reactant
Reaction Step Two
Name
Quantity
570 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:4]1.C([O-])(O)=O.[Na+].II.CC1(C)N([O])C(C)(C)CCC1>C(Cl)Cl.O.CO>[CH:2]([CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])[CH2:4]1)=[O:1] |f:1.2,^1:29|

Inputs

Step One
Name
Quantity
8.94 g
Type
reactant
Smiles
OCC1CN(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
9.05 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.24 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
570 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction was then quenched by the addition of 10 mL of NaHSO3/H2O
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)C1CN(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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